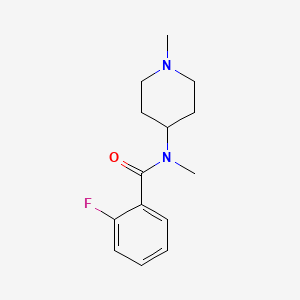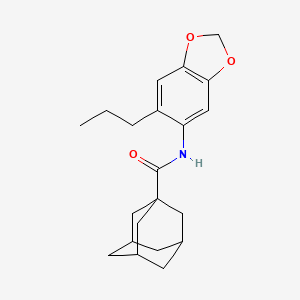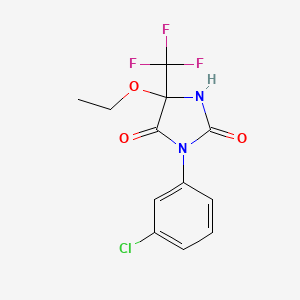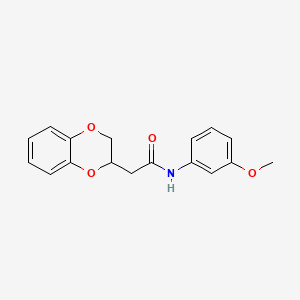![molecular formula C25H24N2O3 B11500279 12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11500279.png)
12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-HYDROXY-3-METHOXYPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a hydroxy-methoxyphenyl group and a diazatetraphenone core
Preparation Methods
The synthesis of 5-(4-HYDROXY-3-METHOXYPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves several steps. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with malonic acid in the presence of a base to form a substituted cinnamic acid. This intermediate is then subjected to cyclization and reduction reactions to form the final diazatetraphenone structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. .
Scientific Research Applications
5-(4-HYDROXY-3-METHOXYPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE has been extensively studied for its potential in:
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Industry: Used in the development of new materials with specific properties, such as antioxidants.
Mechanism of Action
The mechanism by which this compound exerts its effects involves several molecular targets and pathways. It has been shown to interact with enzymes involved in oxidative stress and inflammation, such as carbonic anhydrases and amine oxidases . These interactions lead to the modulation of cellular pathways that control cell proliferation, apoptosis, and metabolism .
Comparison with Similar Compounds
Similar compounds include:
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties.
5-(4-hydroxy-3-methoxyphenyl)pentanoic acid: Another compound with similar structural features and biological activities.
Curcumin analogs: Such as MS13, which have been studied for their anti-cancer properties. Compared to these compounds, 5-(4-HYDROXY-3-METHOXYPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is unique due to its diazatetraphenone core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H24N2O3 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C25H24N2O3/c1-25(2)12-18-24(20(29)13-25)22(14-6-9-19(28)21(11-14)30-3)23-15-5-4-10-26-16(15)7-8-17(23)27-18/h4-11,22,27-28H,12-13H2,1-3H3 |
InChI Key |
YOORQQWKEIUULV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC(=C(C=C5)O)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl 5',5',9'-trimethyl-6'-propanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate](/img/structure/B11500207.png)

![5-(3,4-dimethoxyphenyl)-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11500221.png)

![3-Benzyl-1-[2-(3,4-diethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B11500233.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-N-[4-(pyridin-4-ylmethyl)phenyl]prolinamide](/img/structure/B11500239.png)
![methyl 4-{[(2-fluorophenyl)carbonyl]amino}-2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11500241.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-ethoxybenzenesulfonamide](/img/structure/B11500245.png)
![5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11500248.png)
![4-methoxy-3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11500251.png)
![(2Z)-N,4-bis(4-chlorophenyl)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobut-2-enamide](/img/structure/B11500259.png)


